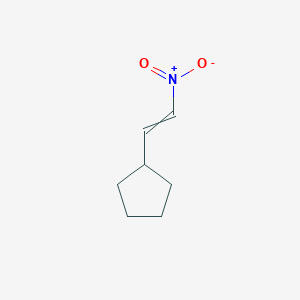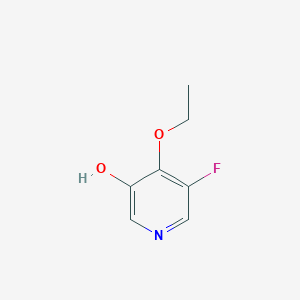
1,2,3-Tri-O-methyl-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose, a monosaccharide. This compound is notable for its extensive applications in the field of biomedicine, particularly in pharmaceutical research. It plays a crucial role in investigating drug administration and development, and is involved in therapeutic interventions for various diseases, including malignant neoplasms, metabolic disorders like diabetes, and neurodegenerative conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-methyl-D-glucopyranoside can be synthesized through the methylation of D-glucose. The process typically involves the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, leading to the formation of the tri-O-methylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tri-O-methyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent for various biomolecules
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, altering their activity.
Pathways Involved: It may influence pathways related to glucose uptake and utilization, as well as signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
- 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness
1,2,3-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its extensive applications in biomedicine set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H18O6 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
Clé InChI |
NTTFSNRBMIOKLX-LOFWALOHSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)OC)CO)O |
SMILES canonique |
COC1C(C(OC(C1OC)OC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
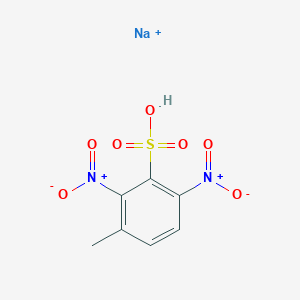
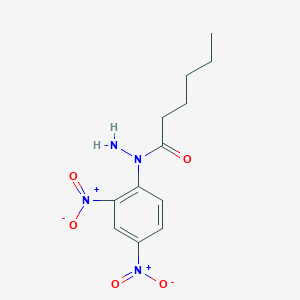
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
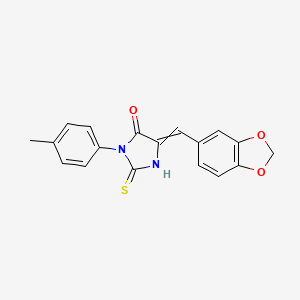
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
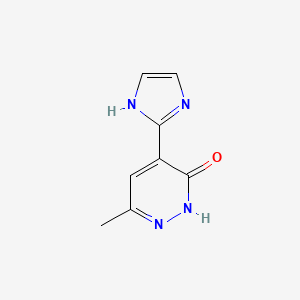
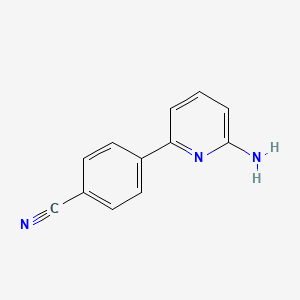
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
